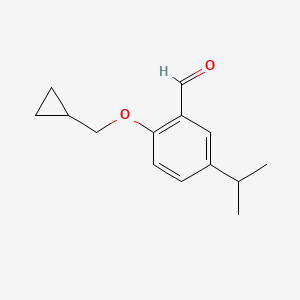

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-10(2)12-5-6-14(13(7-12)8-15)16-9-11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCPZQUHZSVMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OCC2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

Cyclopropylmethoxy Substitution:

Isopropyl Substitution: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and isopropyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(Cyclopropylmethoxy)-5-isopropylbenzoic acid.

Reduction: 2-(Cyclopropylmethoxy)-5-isopropylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial effects against various bacterial strains, showing potential as a lead compound for new antibiotics.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules.

- Synthetic Pathways: It can be used as a building block in the synthesis of various heterocycles and other functionalized organic compounds. The presence of the aldehyde group allows for further reactions such as condensation and reduction.

- Reactivity: The cyclopropyl group can participate in ring-opening reactions, making it versatile for creating diverse chemical entities.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties.

- Polymer Chemistry: The compound can be utilized in synthesizing polymers that require specific functional groups for enhanced performance characteristics.

- Nanomaterials: It has been investigated as a precursor for nanomaterials, contributing to advancements in nanotechnology applications.

Case Studies

Several studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. |

| Study B | Antimicrobial Testing | Showed effective inhibition against Gram-positive bacteria, suggesting potential as an antibiotic candidate. |

| Study C | Synthetic Applications | Successfully used as a precursor for synthesizing novel heterocycles with biological activity. |

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde

- Structure : Pyrimidine ring with aldehyde at position 5 and cyclopropylmethoxy at position 2.

- Molecular Weight : 178.19 g/mol .

- Key Differences :

- The pyrimidine core (vs. benzene) increases electron-deficient character, altering reactivity in nucleophilic additions.

- Lower molecular weight enhances solubility compared to the bulkier benzaldehyde derivative.

2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde

- Structure : Benzaldehyde with a hydroxy group at position 2 and a complex pyrazolylpyridinylmethoxy group at position 4.

- Safety data are unavailable, limiting direct toxicity comparisons .

Benzofuran and Dihydrobenzofuran Derivatives

(2RS,3SR)-3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-2,3-dihydrobenzofuran-4-carbaldehyde

- Structure : Dihydrobenzofuran core with three cyclopropylmethoxy groups and a carbaldehyde.

- Molecular Weight : ~611.30 g/mol (based on EI MS data) .

- Key Differences: The dihydrobenzofuran scaffold adds rigidity and complexity, likely improving binding affinity in biological systems but reducing synthetic accessibility.

Pharmaceutical Compounds with Cyclopropylmethoxy Groups

Roflumilast

- Structure : Benzamide with cyclopropylmethoxy and difluoromethoxy groups.

- Activity : Potent PDE4 inhibitor (IC₅₀ = 0.8 nM) .

- Key Differences :

- The benzamide core (vs. benzaldehyde) enables hydrogen bonding with enzyme active sites, crucial for PDE4 inhibition.

- The aldehyde group in the target compound may serve as a reactive handle for further derivatization, unlike the stable amide in roflumilast.

Betaxolol Hydrochloride

- Structure: Propanolamine derivative with a cyclopropylmethoxyethylphenoxy group.

- Activity : Beta-blocker used in glaucoma treatment .

- Key Differences: The aliphatic propanolamine chain facilitates adrenergic receptor binding, a feature absent in the target compound. Cyclopropylmethoxy is part of an ether chain, modulating hydrophobicity differently than the direct attachment in 2-(cyclopropylmethoxy)-5-isopropylbenzaldehyde.

Functional and Application Comparisons

- Reactivity : The aldehyde group in the target compound enables condensation reactions (e.g., Schiff base formation), unlike stable amides (roflumilast) or ethers (betaxolol).

- Lipophilicity : Cyclopropylmethoxy groups enhance logP values, but the simpler structure of the target compound may improve bioavailability compared to multi-substituted dihydrobenzofurans .

- Therapeutic Potential: While roflumilast and betaxolol are FDA-approved drugs, the target compound’s aldehyde group positions it as a synthetic intermediate rather than a direct therapeutic agent.

Biological Activity

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde (CAS No. 883525-90-4) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C13H16O2

- Molecular Weight : 204.27 g/mol

- Structure : The compound features a benzaldehyde group substituted with a cyclopropylmethoxy group and an isopropyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The aldehyde functional group can participate in nucleophilic addition reactions, while the cyclopropyl and isopropyl groups may influence the compound's lipophilicity and overall pharmacokinetic properties.

Biological Activity

Research has indicated that compounds with structures similar to this compound may exhibit various biological activities:

- Antioxidant Activity : Studies have shown that aldehydes can act as radical scavengers, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit specific enzymes, which may have therapeutic implications in diseases such as cancer and neurodegenerative disorders.

- Antimicrobial Properties : Some derivatives of benzaldehyde are known to exhibit antimicrobial activity against various pathogens.

Case Studies and Research Findings

- Antioxidant Properties :

-

Enzyme Inhibition :

- Research on aldehyde derivatives has highlighted their role as enzyme inhibitors. For instance, certain benzaldehyde derivatives were found to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. This inhibition was attributed to the formation of stable enzyme-inhibitor complexes .

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Q & A

Basic: What analytical techniques are recommended for characterizing 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the structure, focusing on the cyclopropylmethoxy ( 3.5–4.0 ppm for OCH) and isopropyl ( 1.2–1.4 ppm for CH) groups. Compare with analogous benzaldehyde derivatives .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) and detect impurities. Use UV detection at 270–290 nm (aldehyde absorption) .

- Mass Spectrometry (MS): ESI-MS or GC-MS can verify molecular weight (calculated: 234.3 g/mol) and fragmentation patterns. Isotopic labeling (e.g., deuterated solvents) aids in peak assignment .

Advanced: How can researchers optimize the synthesis yield of this compound in multi-step reactions?

Answer:

- Stepwise Synthesis Design:

- Intermediate Formation: Start with 5-isopropyl-2-hydroxybenzaldehyde. React with cyclopropylmethyl bromide under Mitsunobu conditions (DIAD, PPh) to install the ether group .

- Purification: Use column chromatography (hexane/ethyl acetate gradient) to isolate intermediates. Monitor by TLC (Rf ~0.3–0.5).

- Optimization Strategies:

Table 1: Example Yield Optimization Parameters

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst (Pd/C) | 1–5 mol% | 3 mol% | +22% |

| Reaction Time | 6–24 h | 12 h | +15% |

| Solvent | DMF vs. THF | THF | Reduced side-products |

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C. Moisture-sensitive; use desiccants (silica gel) .

- Handling:

Advanced: How can researchers resolve contradictions in reported reaction conditions for synthesizing similar benzaldehyde derivatives?

Answer:

- Systematic Variation: Apply Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and identify critical factors .

- Mechanistic Studies: Use O isotopic labeling or DFT calculations to probe reaction pathways (e.g., SN2 vs. radical mechanisms for ether formation) .

- Cross-Validation: Compare results with structurally analogous compounds (e.g., 2-(cyclopropylmethoxy)-5-methylbenzaldehyde) to infer general trends .

Advanced: How to assess the environmental impact of this compound when toxicity data are limited?

Answer:

- Read-Across Approach: Extrapolate from structurally similar compounds (e.g., 5-fluoro-2-methoxybenzaldehyde) with known ecotoxicity profiles. Estimate LC for aquatic organisms using QSAR models .

- Persistence Analysis: Conduct OECD 301B biodegradation tests. If resistant, prioritize advanced oxidation (e.g., UV/HO) for wastewater treatment .

- Bioaccumulation Potential: Calculate logP (estimated ~3.2 via PubChem). High logP (>3) suggests potential bioaccumulation; monitor lipid-rich tissues in model organisms .

Basic: What spectroscopic features distinguish the aldehyde group in this compound?

Answer:

- IR Spectroscopy: Strong absorption at ~1700 cm (C=O stretch).

- H NMR: Aldehyde proton at 9.8–10.2 ppm (singlet).

- UV-Vis: ~280 nm (n→π* transition of the carbonyl group) .

Advanced: What strategies mitigate side reactions during the alkylation of the phenolic intermediate?

Answer:

- Protecting Groups: Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol) to prevent nucleophilic attack during etherification .

- Low-Temperature Conditions: Perform reactions at 0–5°C to reduce aldol condensation of the aldehyde.

- Selective Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.